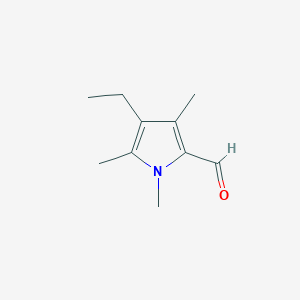
4-Ethyl-1,3,5-trimethyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a heterocyclic organic compound with a pyrrole ring structure This compound is characterized by the presence of three methyl groups, one ethyl group, and an aldehyde functional group attached to the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with methylamine, followed by cyclization and subsequent formylation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and ethyl groups on the pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids as catalysts.
Major Products Formed:
Oxidation: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxylic acid.
Reduction: 3-Ethyl-1,2,4-trimethylpyrrole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrrole ring structure allows for interactions with various biological receptors, influencing cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Methyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- 3-Ethyl-1,2,4-dimethylpyrrole-5-carboxaldehyde
- 3-Ethyl-1,2,4-trimethylpyrrole-4-carboxaldehyde
Comparison: 3-Ethyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity
Propriétés
Numéro CAS |
105256-98-2 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-ethyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H15NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h6H,5H2,1-4H3 |
Clé InChI |
MSDPXGKORKYFFW-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=C1C)C=O)C)C |
SMILES canonique |
CCC1=C(N(C(=C1C)C=O)C)C |
Synonymes |
1H-Pyrrole-2-carboxaldehyde,4-ethyl-1,3,5-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















